molecular formula C8H9IO B8579314 2-Methoxybenzyl iodide

2-Methoxybenzyl iodide

Cat. No.: B8579314
M. Wt: 248.06 g/mol
InChI Key: WUBIORLAMPVGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound likely serves as an intermediate in organic synthesis, particularly in hypervalent iodine chemistry, due to the reactivity of the iodide group .

Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

1-(iodomethyl)-2-methoxybenzene

InChI

InChI=1S/C8H9IO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3

InChI Key

WUBIORLAMPVGFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybenzyl iodide can be achieved through several methods. One common approach involves the iodination of anisole derivatives. For instance, the reaction of anisole with iodomethane in the presence of a base such as sodium hydride or potassium carbonate can yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of palladium-catalyzed cross-coupling reactions, where anisole is reacted with iodomethane in the presence of a palladium catalyst and a suitable base. This method offers high yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzyl iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The methyl group attached to the iodine atom can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding methyl anisole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Derivatives such as 2-(Aminomethyl)anisole or 2-(Thiolmethyl)anisole.

    Oxidation Reactions: Products such as 2-(Formylmethyl)anisole or 2-(Carboxymethyl)anisole.

    Reduction Reactions: Methyl anisole.

Scientific Research Applications

2-Methoxybenzyl iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methoxybenzyl iodide involves its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group, allowing for substitution reactions to occur. The methyl group attached to the iodine atom can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Iodobenzamide Derivatives

2-Iodo-N-isopropyl-5-methoxybenzamide
  • Structure : Features a methoxy group at the 5-position and an iodo substituent at the 2-position of the benzamide core.
  • Reactivity : Acts as a hypervalent iodine catalyst, enabling environmentally benign alcohol oxidation under mild conditions .
  • Applications: Used in oxidation reactions with Oxone as a co-oxidant, achieving high yields (e.g., 89% for 1-phenylethanol to acetophenone) .
  • Key Difference : Unlike 2-methoxybenzyl iodide, this compound’s amide group enhances its stability and catalytic specificity.
2-Iodo-6-methoxybenzamide
  • Synthesis : Prepared via iodination of 6-methoxybenzamide precursors, with a reported purity of 95% .
  • Utility : Primarily employed in pharmaceutical research as a synthetic intermediate.

Table 1: Comparison of Iodobenzamides

Compound Molecular Formula Key Application Reactivity Feature Reference
2-Iodo-N-isopropyl-5-methoxybenzamide C₁₁H₁₄INO₂ Organic catalysis Hypervalent iodine-mediated oxidation
2-Iodo-6-methoxybenzamide C₈H₈INO₂ Pharmaceutical intermediate Iodination at 6-position

NBOMe Hallucinogens (e.g., 25I-NBOMe)

  • Structure : Contains a 2-methoxybenzyl group attached to a phenethylamine backbone with an iodine substituent at the 4-position .
  • Bioactivity: High-affinity 5HT2A receptor agonist, inducing hallucinogenic effects at doses as low as 50–200 µg .
  • Metabolism : Rapid absorption and elimination, similar to potassium iodide (), but with distinct neuropharmacological effects.
  • Contrast : While this compound lacks psychoactive substituents, the NBOMe series highlights the biological impact of methoxy-iodo aromatic motifs.

Iodo-Substituted Benzoic Acids and Aldehydes

5-Iodo-2-methylbenzoic Acid
  • Properties : Used in research for its carboxylic acid functionality, which facilitates conjugation reactions .
2-Iodo-4,5-dimethylbenzaldehyde
  • Applications : Employed in organic synthesis for aldehyde-mediated cross-coupling reactions .

Table 2: Benzoic Acid/Aldehyde Derivatives

Compound Functional Group Key Use Hazard Profile Reference
5-Iodo-2-methylbenzoic acid Carboxylic acid Conjugation chemistry Mucosal irritation
2-Iodo-4,5-dimethylbenzaldehyde Aldehyde Cross-coupling reactions Limited data available

Benzoxazolium Iodides

  • Structure : Combines a benzoxazole ring with an iodide counterion.
  • Applications : Used in dye synthesis and as ionic liquids in electrochemistry .
  • Divergence : The benzoxazole core distinguishes these from this compound, altering electronic properties and solubility.

Key Research Findings and Trends

  • Reactivity : Iodide substituents enhance electrophilicity, enabling participation in Ullmann couplings and hypervalent iodine-mediated oxidations .
  • Biological Impact: Methoxy-iodo motifs in NBOMe compounds demonstrate that minor structural changes (e.g., phenethylamine addition) drastically alter bioactivity .
  • Safety : Iodides generally require careful handling due to risks of mucosal irritation (e.g., potassium iodide in ) and photodecomposition .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-methoxybenzyl iodide in laboratory settings?

  • Methodology : Focus on iodination reactions using methoxybenzyl precursors. For example, iodination of 2-methoxybenzyl alcohol or chloride with hydroiodic acid (HI) under controlled conditions (e.g., temperature, stoichiometry). Use inert atmospheres to prevent oxidation of iodide intermediates .
  • Data Analysis : Monitor reaction progress via TLC or GC-MS. Optimize yield by adjusting reaction time (e.g., 12–24 hours) and catalyst selection (e.g., red phosphorus for HI generation) .

Q. How can purification challenges (e.g., byproduct removal) be addressed for this compound?

  • Methodology : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient to separate iodinated products from unreacted precursors. For thermally stable compounds, sublimation or recrystallization in ethanol may improve purity .
  • Data Contradiction : Note that sublimation may reduce yields due to compound degradation; cross-validate with NMR to confirm purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Identify methoxy (-OCH3) and benzyl iodide (-CH2I) groups. Compare shifts with analogs like 4-methoxybenzyl chloride (δ ~3.8 ppm for -OCH3) .
  • FT-IR : Confirm C-I stretching (~500 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
  • XRD : Resolve crystal structure if single crystals are obtainable; reference hybrid iodide perovskites for lattice parameter comparisons .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodology : Perform DFT calculations to map electron density distribution, particularly on the iodine atom. Compare with experimental reactivity in Suzuki-Miyaura couplings using Pd catalysts. Validate via Hammett plots correlating substituent effects (methoxy as electron-donating) with reaction rates .
  • Data Contradiction : Discrepancies between theoretical and experimental reactivity may arise from solvent effects or steric hindrance; use kinetic studies to isolate variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.